2-Amidinopyridinium chloride
Overview
Description
2-Amidinopyridinium chloride, also known as pyridine-2-carboximidamide hydrochloride, is a chemical compound with the molecular formula C6H7N3·ClH. It is a white solid that is hygroscopic and soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amidinopyridinium chloride typically involves the reaction of pyridine-2-carboximidamide with hydrochloric acid. The process can be summarized as follows:
Starting Material: Pyridine-2-carboximidamide.
Reagent: Hydrochloric acid.
Reaction: The pyridine-2-carboximidamide is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The mixture is then stirred at room temperature until the reaction is complete.
Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amidinopyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxamide.
Reduction: Reduction reactions can convert it to pyridine-2-carboximidamide.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products:
Oxidation: Pyridine-2-carboxamide.
Reduction: Pyridine-2-carboximidamide.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amidinopyridinium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-amidinopyridinium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes and proteins, altering their activity. This interaction can lead to the inhibition of enzyme function or the modulation of signaling pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Pyridine-2-carboximidamide: Similar in structure but lacks the chloride ion.
Picolinimidamide hydrochloride: Another derivative with similar properties.
Pyridine-2-carboxamidine hydrochloride: Closely related in terms of chemical structure and reactivity.
Uniqueness: 2-Amidinopyridinium chloride is unique due to its specific reactivity and the presence of the chloride ion, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
[amino(pyridin-2-yl)methylidene]azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCEDDZKAYPLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=[NH2+])N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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